4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,2-dihydropyrimidin-2-one
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Overview
Description
5-Methyl-2’-O-methylcytidine is a modified nucleoside that plays a significant role in various biological processes. It is a derivative of cytidine, where the cytosine base is methylated at the 5th carbon position, and the ribose sugar is methylated at the 2’-O position. This compound is found in RNA and DNA and is involved in the regulation of gene expression and the stability of nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2’-O-methylcytidine typically involves the methylation of cytidine derivatives. One common method includes the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of 5-methyl-2’-O-methylcytidine may involve large-scale methylation reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2’-O-methylcytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-hydroxymethyl-2’-O-methylcytidine.
Reduction: Reduction reactions can convert it back to its original form.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like ammonia or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 5-Hydroxymethyl-2’-O-methylcytidine.
Reduction: 5-Methyl-2’-O-methylcytidine.
Substitution: Various substituted cytidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2’-O-methylcytidine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids.
Biology: Studied for its role in RNA modification and gene expression regulation.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells.
Industry: Utilized in the development of nucleoside analogs for therapeutic applications.
Mechanism of Action
The mechanism of action of 5-methyl-2’-O-methylcytidine involves its incorporation into nucleic acids, where it can affect the stability and function of RNA and DNA. It targets specific enzymes involved in methylation and demethylation processes, thereby influencing gene expression and cellular functions. The compound can also interact with RNA polymerase and other transcription factors, modulating the transcriptional activity .
Comparison with Similar Compounds
Similar Compounds
5-Methylcytidine: Similar structure but lacks the 2’-O-methyl group.
2’-O-Methylcytidine: Similar structure but lacks the 5-methyl group.
5-Hydroxymethylcytidine: Contains a hydroxymethyl group instead of a methyl group at the 5th position.
Uniqueness
5-Methyl-2’-O-methylcytidine is unique due to the presence of both the 5-methyl and 2’-O-methyl groups, which confer distinct chemical and biological properties. This dual modification enhances its stability and resistance to enzymatic degradation, making it a valuable tool in nucleic acid research and therapeutic applications .
Properties
IUPAC Name |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-5-3-14(11(17)13-9(5)12)10-8(18-2)7(16)6(4-15)19-10/h3,6-8,10,15-16H,4H2,1-2H3,(H2,12,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVRVGAACYEOQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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